(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea typically involves the reaction of 7-bromo-2-hydroxy-5-methylindole with an appropriate isocyanate or urea derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Indole derivatives are known to interact with multiple biological targets, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea involves its interaction with various molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-bromoindole: A precursor in the synthesis of various indole derivatives.
Uniqueness
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxy group at specific positions on the indole ring enhances its reactivity and potential as a bioactive molecule .
Properties
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNYHXLDIZTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.